![molecular formula C6H11NO B6599843 1-Azaspiro[3.3]heptan-6-ol CAS No. 1819983-19-1](/img/structure/B6599843.png)
1-Azaspiro[3.3]heptan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azaspiro[3.3]heptan-6-ol is a unique spirocyclic compound characterized by a spiro-connected azetidine and cyclobutane ring system. This compound has garnered significant interest due to its potential applications in medicinal chemistry and drug design. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for the development of bioactive molecules.
準備方法
The synthesis of 1-Azaspiro[3.3]heptan-6-ol typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields this compound . Industrial production methods often focus on optimizing these steps to achieve high yields and purity, with scalable approaches being developed to facilitate large-scale synthesis .
化学反応の分析
1-Azaspiro[3.3]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Common reagents used in these reactions include alane for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Structural Characteristics and Bioisosterism
1-Azaspiro[3.3]heptan-6-ol is characterized by a spirocyclic structure that incorporates nitrogen, making it a valuable candidate for bioisosteric replacement of traditional amines such as piperidine. Bioisosterism is a strategy used in drug design to improve the pharmacokinetic properties of compounds while maintaining their biological activity. Recent studies have demonstrated that 1-azaspiro[3.3]heptanes can effectively mimic piperidine, leading to enhanced solubility and reduced toxicity profiles for various drug candidates .
Synthesis and Characterization
The synthesis of this compound typically involves the thermal [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction processes to yield the desired spirocyclic compounds. This method has been validated biologically, confirming the compound's efficacy as a bioisostere .
Inhibitors of Viral Proteins
One of the most promising applications of this compound lies in its incorporation into inhibitors targeting viral proteins, particularly those involved in the replication of coronaviruses such as SARS-CoV-2. Research has shown that spirocyclic inhibitors containing this compound exhibit potent inhibitory activity against the SARS-CoV-2 3CL protease, with IC50 values in the submicromolar range . The unique spatial arrangement of the spirocycle allows for optimized binding interactions within the enzyme's active site, enhancing the compound's efficacy.
Broad-Spectrum Antiviral Activity
The structural versatility of this compound has also been explored for developing broad-spectrum antiviral agents. Studies indicate that derivatives of this compound are effective against multiple strains of coronaviruses, suggesting potential for preclinical candidates that could be developed into therapeutics for various viral infections .
Structure-Activity Relationship Studies
A series of structure-activity relationship (SAR) studies have been conducted to evaluate the potency of various spirocyclic compounds derived from this compound against viral proteases. These studies reveal that modifications to the spirocyclic structure can significantly influence biological activity, emphasizing the importance of tailored design in drug development .
Compound | IC50 (µM) | Biological Activity |
---|---|---|
This compound derivative A | 0.09 ± 0.01 | High |
This compound derivative B | 0.24 ± 0.01 | Moderate |
This compound derivative C | >100 | Low |
Therapeutic Potential Against COVID-19
In vitro studies have demonstrated that compounds based on this compound can effectively inhibit SARS-CoV-2 replication in cell cultures, with EC50 values comparable to established antiviral agents like GC376, which is known for its efficacy against coronaviruses . The safety index for these compounds indicates a favorable therapeutic window, making them promising candidates for further development.
作用機序
The mechanism by which 1-Azaspiro[3.3]heptan-6-ol exerts its effects is primarily related to its ability to mimic the piperidine ring, a common structural motif in many bioactive compounds. This mimicry allows it to interact with similar molecular targets and pathways, potentially modulating biological activities in a manner analogous to piperidine-containing compounds . The specific molecular targets and pathways involved depend on the context of its application, whether in drug design or other research areas.
類似化合物との比較
1-Azaspiro[3.3]heptan-6-ol can be compared to other spirocyclic compounds such as 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane. While all these compounds share a spirocyclic core, this compound is unique due to its specific ring structure and functional groups . This uniqueness imparts distinct physicochemical properties and reactivity, making it a valuable scaffold for diverse applications.
Similar compounds include:
2-Azaspiro[3.3]heptane: Known for its use in constructing sterically constrained amino acids.
2-Oxa-6-azaspiro[3.3]heptane: Utilized in the synthesis of functionalized spirocyclic compounds.
生物活性
1-Azaspiro[3.3]heptan-6-ol is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.
Overview of this compound
This compound is characterized by a spiro-connected azetidine and cyclobutane ring system. Its molecular formula is C8H13N with a molecular weight of approximately 149.20 g/mol. The compound is often explored as a bioisostere of piperidine, which allows it to mimic the pharmacological properties of piperidine derivatives while potentially offering improved safety profiles and efficacy in drug applications.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Thermal [2+2] Cycloaddition : This method uses endocyclic alkenes and isocyanates to form spirocyclic β-lactams.
- Reduction : The β-lactam ring can be reduced using alane to yield this compound .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets similarly to piperidine-based compounds. This interaction may modulate biological pathways, influencing pharmacological effects such as analgesia or sedation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Receptor Binding : Studies have shown that this compound can bind to various receptors, potentially influencing neurotransmitter systems similar to piperidine derivatives.
- Pharmacokinetics : Modifications to the azaspiro framework can enhance pharmacokinetic properties, making it a candidate for drug development in anesthetics and other therapeutic areas .
Case Studies
- Study on Analgesic Properties : A study demonstrated that derivatives of this compound exhibited analgesic effects in animal models, suggesting potential applications in pain management.
- Neuropharmacological Research : Another investigation focused on the compound's interaction with serotonin receptors, showing promise for developing treatments for mood disorders.
Comparison with Similar Compounds
This compound can be compared with other spirocyclic compounds such as:
Compound Name | CAS Number | Structural Features | Unique Properties |
---|---|---|---|
2-Azaspiro[3.3]heptane | 1630907-10-6 | Contains an additional nitrogen atom | Potentially different pharmacological activity |
6-Difluoromethyl-2-azaspiro[3.3]heptane | 2250242-34-1 | Fluorinated variant affecting lipophilicity | May exhibit enhanced receptor selectivity |
Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate | 2378502-06-6 | Carbamate derivative providing stability | Useful for evaluating metabolic pathways |
特性
IUPAC Name |
1-azaspiro[3.3]heptan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-3-6(4-5)1-2-7-6/h5,7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIZPINZVQELRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。